molecular formula C16H12ClNO3 B8702815 2-(2-Chlorophenyl)-alpha-methyl-6-benzoxazoleacetic acid CAS No. 51234-79-8

2-(2-Chlorophenyl)-alpha-methyl-6-benzoxazoleacetic acid

Cat. No. B8702815
CAS RN: 51234-79-8
M. Wt: 301.72 g/mol
InChI Key: JGOLVGGDNSGQMM-UHFFFAOYSA-N
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Patent
US03962441

Procedure details

The ethyl 2-(2-o-chlorophenyl-6-benzoxazolyl)propionate from (a) was stirred with sodium hydroxide solution (50 ml.). After 11/2 hours the solution was evaporated to dryness. Acidification and re-crystallisation from ether gave 2-(2-o-chlorophenyl-6-benzoxazolyl)-propionic acid, m.p. 108°- 110°C.
Name
ethyl 2-(2-o-chlorophenyl-6-benzoxazolyl)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][C:10]2[CH:16]=[C:15]([CH:17]([CH3:23])[C:18]([O:20]CC)=[O:19])[CH:14]=[CH:13][C:11]=2[N:12]=1>[OH-].[Na+]>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][C:10]2[CH:16]=[C:15]([CH:17]([CH3:23])[C:18]([OH:20])=[O:19])[CH:14]=[CH:13][C:11]=2[N:12]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-(2-o-chlorophenyl-6-benzoxazolyl)propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=1OC2=C(N1)C=CC(=C2)C(C(=O)OCC)C
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 11/2 hours the solution was evaporated to dryness
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Acidification and re-crystallisation from ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C=1OC2=C(N1)C=CC(=C2)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.